molecular formula C16H23NO4 B14867724 Ethyl 4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate

Ethyl 4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate

Cat. No.: B14867724
M. Wt: 293.36 g/mol
InChI Key: VPTZKSKAVBESGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrrolidine carboxylates, which are characterized by a pyrrolidine ring attached to a carboxylate group. The presence of the 3,5-dimethoxyphenyl group adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate typically involves a multi-step process:

    Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a diester or diketone under acidic or basic conditions.

    Introduction of the 3,5-Dimethoxyphenyl Group: The 3,5-dimethoxyphenyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the nucleophile.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions often result in the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 3,5-dimethoxyphenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Ethyl 4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate has found applications in several scientific research areas:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.

Mechanism of Action

The mechanism of action of Ethyl 4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The 3,5-dimethoxyphenyl group is believed to play a crucial role in binding to these targets, while the pyrrolidine ring provides structural stability. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate can be compared with other pyrrolidine carboxylates and phenyl-substituted pyrrolidines:

    Ethyl 4-phenyl-1-methylpyrrolidine-3-carboxylate: Lacks the methoxy groups, resulting in different chemical and biological properties.

    Ethyl 4-(3,5-dimethylphenyl)-1-methylpyrrolidine-3-carboxylate:

    Ethyl 4-(3,5-dimethoxyphenyl)-1-ethylpyrrolidine-3-carboxylate: The substitution of the methyl group with an ethyl group affects its steric and electronic properties.

The uniqueness of this compound lies in the presence of the 3,5-dimethoxyphenyl group, which imparts distinct chemical and biological characteristics compared to its analogs.

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

ethyl 4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C16H23NO4/c1-5-21-16(18)15-10-17(2)9-14(15)11-6-12(19-3)8-13(7-11)20-4/h6-8,14-15H,5,9-10H2,1-4H3

InChI Key

VPTZKSKAVBESGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(CC1C2=CC(=CC(=C2)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.